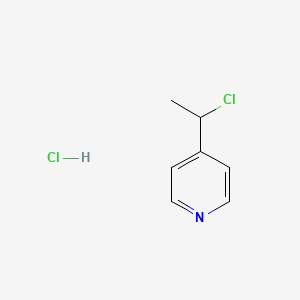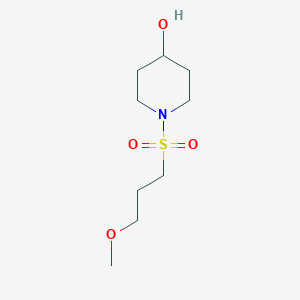
1-(3-Methoxypropanesulfonyl)piperidin-4-ol
Descripción general
Descripción
“1-(3-Methoxypropanesulfonyl)piperidin-4-ol”, also known as 3-MPP, is a small molecule with the molecular formula C9H19NO4S and a molecular weight of 237.32 g/mol. It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO4S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current search results.Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
- A series of compounds similar to 1-(3-Methoxypropanesulfonyl)piperidin-4-ol were synthesized and tested for their antibacterial and antioxidant properties. Some hydrochlorides derived from these compounds showed moderate antibacterial activity, while others exhibited high antioxidant activity (Гаспарян et al., 2011).
Selective Killing of Bacterial Persisters
- A chemical compound structurally related to this compound was found to selectively kill bacterial persisters tolerant to antibiotic treatment, demonstrating its potential in addressing antibiotic resistance (Kim et al., 2011).
Corrosion Inhibition
- Piperidine derivatives, including those structurally similar to this compound, have been studied for their corrosion inhibition properties on iron. These studies involved quantum chemical calculations and molecular dynamics simulations to understand their effectiveness (Kaya et al., 2016).
Structural Studies in Antimicrobial Compounds
- Compounds structurally related to this compound have been synthesized and analyzed for their antimicrobial activity. These studies include X-ray diffraction and molecular docking analyses to understand the structure-activity relationships (Okasha et al., 2022).
Kinetic and Mechanism Studies in Organic Chemistry
- The kinetics and mechanisms of reactions involving compounds similar to this compound have been studied, providing insight into the behavior of such compounds in various chemical reactions (Castro et al., 2001).
Synthesis of Natural Product Analogues
- Research has been conducted on the synthesis of natural product analogues using frameworks similar to this compound, highlighting their potential in the development of pharmacologically interesting compounds (Ibenmoussa et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYTMXSAIZTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
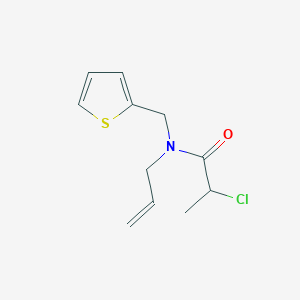
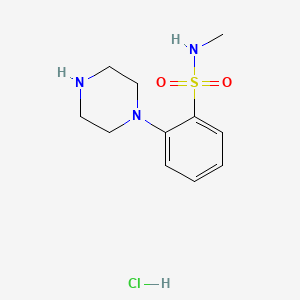
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)
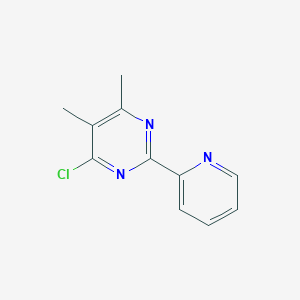
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)
![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)
![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)
